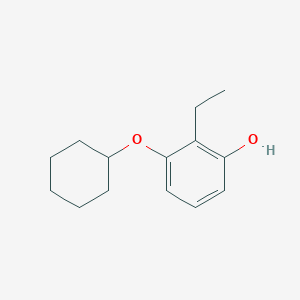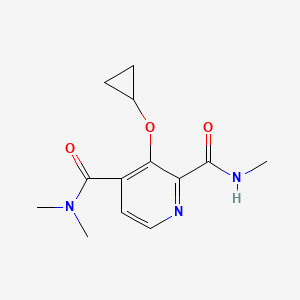
6-Formyl-4-nitropyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formyl-4-nitropyridine-2-carbonitrile is a chemical compound with the molecular formula C7H3N3O3 and a molecular weight of 177.12 g/mol It is a derivative of pyridine, characterized by the presence of formyl, nitro, and nitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-nitropyridine-2-carbonitrile typically involves the nitration of pyridine derivatives followed by formylation and cyanation reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
6-Formyl-4-nitropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Carboxy-4-nitropyridine-2-carbonitrile.
Reduction: 6-Formyl-4-aminopyridine-2-carbonitrile.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Formyl-4-nitropyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Formyl-4-nitropyridine-2-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can be involved in nucleophilic substitution reactions. These interactions can lead to changes in cellular pathways and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-4-nitropyridine-2-carbonitrile: Similar structure but with a methyl group instead of a formyl group.
4-Nitropyridine-2-carbonitrile: Lacks the formyl group.
6-Formyl-2-cyanopyridine: Similar but without the nitro group.
Uniqueness
6-Formyl-4-nitropyridine-2-carbonitrile is unique due to the presence of all three functional groups (formyl, nitro, and nitrile) on the pyridine ring.
Propiedades
Fórmula molecular |
C7H3N3O3 |
|---|---|
Peso molecular |
177.12 g/mol |
Nombre IUPAC |
6-formyl-4-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3N3O3/c8-3-5-1-7(10(12)13)2-6(4-11)9-5/h1-2,4H |
Clave InChI |
XWIGFMBJZZFAJO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


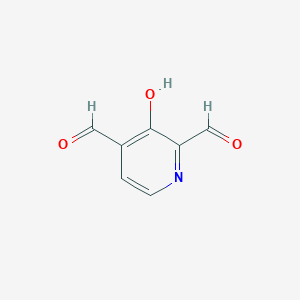
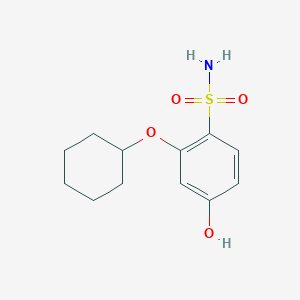
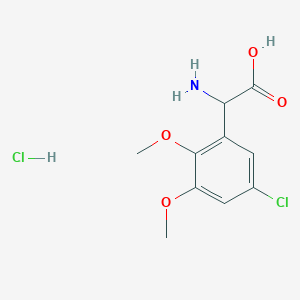
![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)


